1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine moiety, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,2-dicarbonyl compounds with amines under acidic or basic conditions.
Piperazine Derivative Synthesis: Piperazine derivatives are often synthesized by reacting piperazine with acyl chlorides or anhydrides to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the oxazole derivative with the piperazine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the oxazole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used to study the interactions of oxazole and piperazine derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a propenone group.
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]butan-2-one: Contains a butanone group, offering different steric and electronic properties.
Uniqueness
1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its propenone group provides additional reactivity compared to similar compounds with simpler ketone groups.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-11(16)14-4-6-15(7-5-14)12(17)10-8-9(2)13-18-10/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRYRQCVEZZZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.